![molecular formula C15H12F4N4O2 B611606 (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide CAS No. 2168525-92-4](/img/structure/B611606.png)
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Descripción general
Descripción
UT-34 is a selective androgen receptor degrader (SARD) ligand.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
UT-34 has shown promise as a pan-androgen receptor (AR) degrader , which is significant in the treatment of prostate cancer . It inhibits AR with IC50s of 211.7 nM, 262.4 nM, and 215.7 nM for wild-type, F876L, and W741L AR, respectively . This compound binds to the ligand-binding domain (LBD) and function-1 (AF-1) domains of AR and requires the ubiquitin-proteasome pathway to degrade the AR . By doing so, UT-34 can inhibit the growth of LNCaP cells starting from 100 nM to 10 μM and downregulate AR protein levels in ZR-75-1 cells .
Androgen Deprivation Therapy Resistance
UT-34 is particularly effective against tumors that have developed resistance to androgen deprivation therapy (ADT). It has been shown to be less sensitive to ADT and more likely to develop castration resistance, making it a valuable asset in combating resistant forms of prostate cancer .
Metastatic Disease Potential
Research indicates that UT-34 may have prognostic relevance in the treatment of prostate cancer. Men with low androgen receptor activity (ARA) tumors treated with UT-34 had an increased potential for metastatic disease according to Decipher scores . This suggests that UT-34 could be used to predict and potentially prevent the spread of prostate cancer.
Drug Metabolism and Pharmacokinetics
UT-34 has been evaluated for its stability and efficacy in drug metabolism and pharmacokinetic assays. It has shown to be stable and efficacious, which is crucial for its potential use as a therapeutic agent .
Treatment of Enzalutamide-Resistant Cancer
UT-34 inhibits androgen-dependent tissues and the growth of enzalutamide-resistant castration-resistant prostate cancer (CRPC) xenografts . This makes it a potential treatment option for patients who have developed resistance to current prostate cancer medications.
Tumor Regression in Animal Models
In vivo studies have demonstrated that oral treatment with UT-34 can induce tumor regression in intact immunocompromised rats . This highlights its potential as an effective treatment option in preclinical models, paving the way for future clinical trials.
Mecanismo De Acción
Target of Action
The primary target of UT-34 is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
UT-34 acts as a second-generation pan-androgen receptor antagonist and degrader . It binds to the ligand-binding domain (LBD) and function-1 (AF-1) domains of the AR . This binding promotes a conformation distinct from the LBD-binding competitive antagonist enzalutamide . UT-34 degrades the AR through the ubiquitin proteasome mechanism .
Biochemical Pathways
The degradation of the AR by UT-34 affects the androgen signaling pathway . This pathway is crucial for the development and maintenance of male sexual characteristics. It also plays a role in the progression of prostate cancer . By degrading the AR, UT-34 inhibits this pathway, thereby potentially inhibiting the growth of prostate cancer cells .
Pharmacokinetics
UT-34 has been found to possess appropriate pharmacokinetic properties . It is orally bioavailable, making it a convenient option for administration . .
Result of Action
The action of UT-34 results in the inhibition of the proliferation and in vivo growth of enzalutamide-sensitive and -resistant prostate cancer xenografts . In preclinical models, UT-34 induced the regression of enzalutamide-resistant tumors at doses when the AR is degraded .
Action Environment
Propiedades
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.